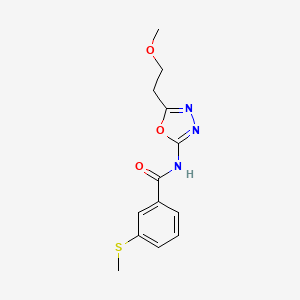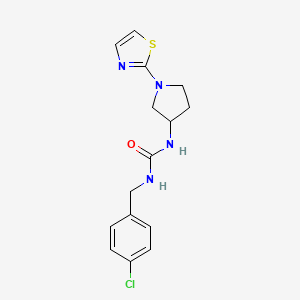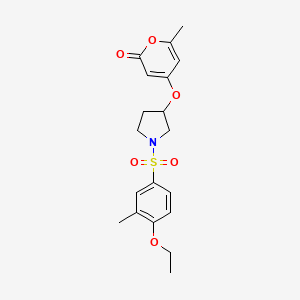![molecular formula C22H25N3O2S2 B3018359 N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide CAS No. 1223979-03-0](/img/structure/B3018359.png)
N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be related to various pharmacologically active compounds that have been synthesized and characterized for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an acetamide linkage and the introduction of various substituents to achieve desired pharmacological properties. For instance, the synthesis of substituted N-(biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides involves the placement of different substituents on the terminal aryl unit, which significantly impacts the compound's pharmacological activity . Similarly, the synthesis of novel 2-chloro N-aryl substituted acetamide derivatives includes the attachment of an aryl group to the acetamide core . These methods could potentially be adapted for the synthesis of N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide, with careful consideration of the reactivity of the thiophene and diazaspiro moieties.
Molecular Structure Analysis
The molecular structure of the compound is likely to exhibit specific interactions due to the presence of the methoxyphenyl group, which is a common pharmacophore in medicinal chemistry. Methoxyaryl substitution has been shown to influence the binding affinity and selectivity of compounds towards biological targets, as seen in the development of adenosine A3 receptor antagonists . The thiophene and diazaspiro elements of the molecule could also contribute to its binding characteristics, potentially enhancing its activity or selectivity for certain biological receptors.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present in its structure. For example, the acetamide moiety is a key functional group that can undergo various chemical transformations, which is crucial in the synthesis of intermediates for azo disperse dyes . The methoxy group could be involved in electrophilic aromatic substitution reactions, while the thiophene could participate in nucleophilic aromatic substitution due to its electron-rich nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the methoxy group could increase the lipophilicity of the molecule, potentially affecting its solubility and membrane permeability. The acetamide linkage is known to contribute to the stability of the compound under physiological conditions . The overall molecular architecture, including the diazaspiro and thiophene rings, would influence the compound's melting point, boiling point, and other physical properties relevant to its pharmacokinetic profile.
Aplicaciones Científicas De Investigación
Dopamine D3 Receptor Affinity and Selectivity : A study by Reilly et al. (2019) found that certain derivatives of diazaspiro compounds showed excellent affinity and selectivity for the dopamine D3 receptor. This research provides insights into the development of drugs targeting D3 receptors with minimal off-target interactions (Reilly et al., 2019).
Antihypertensive Properties : Caroon et al. (1981) synthesized a series of diazaspiro compounds to explore their antihypertensive effects. The study found that certain compounds exhibited significant activity as antihypertensive agents (Caroon et al., 1981).
Anti-HIV Activity : Mizuhara et al. (2012) investigated the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including diazaspiro compounds, for the development of potent anti-HIV agents. They observed improved anti-HIV activity with certain modifications (Mizuhara et al., 2012).
Synthesis of Oxime Derivatives : Rahman et al. (2013) synthesized oxime derivatives from ketones of heterocyclic spiro compounds with barbituric acid moieties. These derivatives could have applications in various chemical and pharmaceutical fields (Rahman et al., 2013).
Chemokine-Mediated Diseases Treatment : According to a study by Dr. Peter Norman (2007), certain diazaspiro[5.5]undecane derivatives are useful as CCR8 antagonists, potentially treating chemokine-mediated diseases, particularly respiratory diseases (Norman, 2007).
Peripheral Alpha 1-Adrenoceptor Blockade : Clark et al. (1983) synthesized 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones and found that these compounds exhibit antihypertensive activity predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S2/c1-27-17-9-6-8-16(14-17)23-19(26)15-29-21-20(18-10-7-13-28-18)24-22(25-21)11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWDBHTWGVOWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018276.png)
![7-(4-fluorophenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3018278.png)


![ethyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018286.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)


![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)


![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-chlorobenzenecarbohydrazide](/img/structure/B3018299.png)